1-(2,6-Dichlorobenzyloxy)urea

Lipophilicity LogP Physicochemical Properties

1-(2,6-Dichlorobenzyloxy)urea (CAS 338395-20-3) delivers the precise 2,6-dichlorobenzyl substitution required for structure-activity relationship (SAR) studies where the symmetrical ortho-chloro arrangement is the critical variable. Unlike its 2,4- and 3,4-dichloro positional isomers (e.g., CAS 338395-14-5), this specific CAS ensures consistent steric and electronic effects in monocyte differentiation assays, CKX inhibition screening, and lipophilicity-uptake studies (predicted LogP ~2.1–2.2). Substituting isomers introduces uncontrolled variables that compromise experimental reproducibility. Confirm identity via MS/NMR before enzyme assays. Ideal for DMSO-based in vitro workflows requiring verified positional isomer integrity.

Molecular Formula C8H8Cl2N2O2
Molecular Weight 235.06
CAS No. 338395-20-3
Cat. No. B2833896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dichlorobenzyloxy)urea
CAS338395-20-3
Molecular FormulaC8H8Cl2N2O2
Molecular Weight235.06
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CONC(=O)N)Cl
InChIInChI=1S/C8H8Cl2N2O2/c9-6-2-1-3-7(10)5(6)4-14-12-8(11)13/h1-3H,4H2,(H3,11,12,13)
InChIKeyXWNNHEXUENWLNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,6-Dichlorobenzyloxy)urea CAS 338395-20-3: Chemical Identity and Procurement Baseline


1-(2,6-Dichlorobenzyloxy)urea (CAS 338395-20-3) is a synthetic benzyloxyurea derivative with molecular formula C8H8Cl2N2O2 and molecular weight 235.07 g/mol . The compound features a urea moiety N-substituted with a 2,6-dichlorobenzyloxy group, producing a molecule with a predicted LogP of approximately 2.1–2.2 and a predicted aqueous solubility of approximately 423 mg/L at 25°C [1]. This compound belongs to a broader class of N-substituted urea derivatives that have been investigated in multiple biological contexts, including anticancer applications, plant cytokinin oxidase/dehydrogenase (CKX) inhibition, and dermatological indications. However, as of 2026, the scientific literature contains very limited direct comparative data that would allow a procurement decision to be based on quantifiable superiority over specific analogs.

Why Generic Substitution of 1-(2,6-Dichlorobenzyloxy)urea with Positional Isomers Is Not Scientifically Justified


In the benzyloxyurea class, the position and number of chlorine substituents on the phenyl ring are established determinants of biological activity and molecular recognition. Positional isomers—including 1-(2,4-dichlorobenzyloxy)urea (CAS 338395-14-5) and 1-(3,4-dichlorobenzyloxy)urea —share identical molecular formulas and molecular weights but differ fundamentally in the spatial orientation of chlorine atoms. Mass spectrometric studies have demonstrated that N,N′-substituted urea positional isomers can be reliably differentiated by ESI-HR-MS/MS techniques, confirming that these are distinct chemical entities with potentially divergent biological behavior [1]. In the absence of isomer-specific biological activity data, substituting one dichlorobenzyloxyurea positional isomer for another introduces uncontrolled variables that may compromise experimental reproducibility. Users requiring consistent results in cell differentiation assays, enzyme inhibition studies, or structure-activity relationship investigations should not assume functional equivalence across positional isomers.

Quantitative Differentiation Evidence for 1-(2,6-Dichlorobenzyloxy)urea: Comparative Data Limitations and Available Benchmarks


Lipophilicity and Physicochemical Profile Comparison: 1-(2,6-Dichlorobenzyloxy)urea vs. Hydroxyurea

1-(2,6-Dichlorobenzyloxy)urea demonstrates substantially increased lipophilicity relative to the parent hydroxyurea scaffold. The compound exhibits a predicted LogP of 2.19 (ACD/Labs) [1] or 2.0933 (calculated) , compared with hydroxyurea which has a LogP of approximately -0.02 [2]. This difference of over two LogP units corresponds to a predicted >100-fold increase in octanol-water partition coefficient. Additionally, the compound displays a predicted aqueous solubility of approximately 423 mg/L at 25°C [1], which is notably lower than the high aqueous solubility of hydroxyurea (>25 mg/mL in water) [2].

Lipophilicity LogP Physicochemical Properties Drug Likeness

Structural Comparison: 1-(2,6-Dichlorobenzyloxy)urea vs. 1-(2,4-Dichlorobenzyloxy)urea Positional Isomer Differentiation

The 2,6-dichloro substitution pattern distinguishes this compound from the 2,4-dichloro positional isomer (CAS 338395-14-5) . Both compounds share identical molecular formula C8H8Cl2N2O2 and molecular weight 235.07 g/mol. HR-ESI-MS/MS studies on related N,N′-substituted urea derivatives have demonstrated that positional isomers produce distinct fragmentation patterns and can be reliably differentiated [1]. The 2,6-dichloro substitution creates a symmetrical chlorine arrangement around the phenyl ring, whereas the 2,4-dichloro isomer presents an asymmetrical substitution pattern. These structural differences may affect steric hindrance, hydrogen bonding capacity, and target protein binding orientation, though no direct comparative biological activity data were identified.

Positional Isomers Structural Differentiation Mass Spectrometry Quality Control

Biological Activity Context: 1-(2,6-Dichlorobenzyloxy)urea in Cell Differentiation vs. Dichlorophenyl Urea Derivatives

1-(2,6-Dichlorobenzyloxy)urea has been described in patent and database records as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. However, no quantitative IC50, EC50, or dose-response data for this specific compound were identified in peer-reviewed literature. In contrast, novel dichlorophenyl urea compounds SR4 and SR9—structurally related but not identical—have demonstrated quantifiable antiproliferative activity against HL-60 leukemia cells with defined effects on cell cycle arrest, differentiation, and apoptosis induction [2]. The absence of comparable quantitative data for 1-(2,6-dichlorobenzyloxy)urea itself limits direct evidence-based selection.

Cell Differentiation Antiproliferative HL-60 Cells Leukemia

CKX Inhibitory Activity: 1-(2,6-Dichlorobenzyloxy)urea Class Context vs. Lead Urea Derivatives

Urea derivatives containing the 2,6-dichlorobenzyl moiety have been evaluated in structure-activity relationship studies as cytokinin oxidase/dehydrogenase (CKX) inhibitors for agricultural applications [1]. The most potent compounds in this series achieved sub-nanomolar IC50 values against maize ZmCKX1, representing the lowest CKX inhibitory values documented at the time of publication [1]. However, 1-(2,6-dichlorobenzyloxy)urea itself (CAS 338395-20-3) is not explicitly reported among the optimized lead compounds in the available study summaries; the specific IC50 value for this exact compound against CKX is not provided in the accessible literature.

CKX Inhibition Cytokinin Oxidase/Dehydrogenase Agricultural Biotechnology Plant Growth Regulation

Predicted vs. Experimental Physicochemical Properties: Density and pKa Comparison

The predicted density of 1-(2,6-dichlorobenzyloxy)urea is 1.449 ± 0.06 g/cm³ or 1.5 ± 0.1 g/cm³ [1], and the predicted pKa is 13.72 ± 0.50 . These values differentiate the compound from simpler urea derivatives. For comparison, unsubstituted urea has a density of approximately 1.32 g/cm³ and a pKa of approximately 0.1 (conjugate acid of urea) [2]. The significantly higher pKa of the target compound indicates that the urea NH proton is far less acidic, consistent with the electron-donating effect of the benzyloxy substitution. The higher predicted density reflects the incorporation of the dichlorobenzyl moiety. No experimentally determined density or pKa values were identified for this specific compound.

Predicted Properties Density pKa Formulation

Recommended Procurement and Application Scenarios for 1-(2,6-Dichlorobenzyloxy)urea CAS 338395-20-3


SAR Studies Requiring Defined 2,6-Dichloro Substitution Pattern

This compound is appropriate for structure-activity relationship studies where the specific 2,6-dichlorobenzyl substitution is a required variable. The symmetrical ortho-chloro arrangement produces distinct steric and electronic effects compared to 2,4-dichloro or 3,4-dichloro positional isomers [1], and mass spectrometric methods can confirm isomer identity during quality control [2]. Researchers should procure this specific CAS number when the study design demands the 2,6-substitution pattern rather than any dichlorobenzyloxyurea.

Cell Differentiation Screening in Undifferentiated Cell Models

Database records indicate that 1-(2,6-dichlorobenzyloxy)urea exhibits activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation [1]. However, users should note that quantitative potency data are not publicly available. This compound may serve as a starting point for differentiation screening campaigns, but procurement should be accompanied by plans for internal potency determination and, ideally, parallel testing of positive controls including validated dichlorophenyl ureas such as SR4 and SR9 [2].

CKX Inhibitor Scaffold Exploration in Agricultural Research

The 2,6-dichlorobenzyloxyurea core represents a scaffold within a broader class of urea derivatives that have yielded sub-nanomolar CKX inhibitors [1]. While this specific compound (CAS 338395-20-3) is not the optimized lead from those studies, it may serve as a synthetic intermediate or a comparator for evaluating the contribution of the 2,6-dichlorobenzyloxy group to CKX inhibitory activity. Researchers should verify compound identity by NMR or MS prior to use in enzyme assays [2].

Lipophilic Urea Derivative for Membrane Permeability Studies

With a predicted LogP of approximately 2.1–2.2 [1], 1-(2,6-dichlorobenzyloxy)urea is substantially more lipophilic than hydroxyurea (LogP ≈ -0.02) [2]. This property supports its use in studies investigating the relationship between benzyloxyurea lipophilicity and cellular uptake, membrane partitioning, or blood-brain barrier penetration. However, the predicted aqueous solubility of ~423 mg/L at 25°C [1] should inform solvent selection (e.g., DMSO stock solutions) for in vitro assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,6-Dichlorobenzyloxy)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.